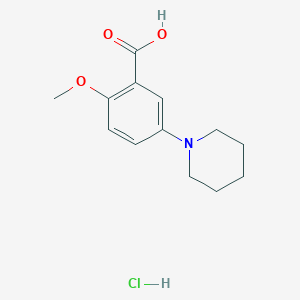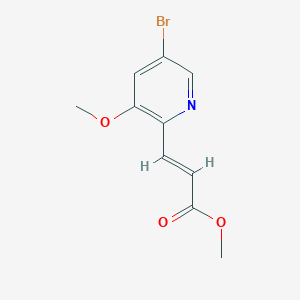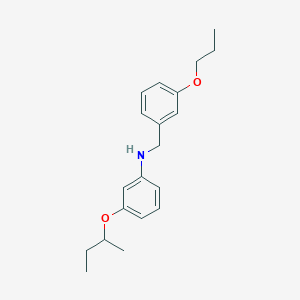![molecular formula C18H18Cl3NO2 B1451202 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040681-29-5](/img/structure/B1451202.png)
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dendritic Melamine Synthesis
A study by Morar et al. (2018) showcased the use of 4-(n-Octyloxy)aniline, a component structurally related to 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline, in the synthesis and structure of novel G-2 melamine-based dendrimers. These dendrimers demonstrate self-organizing and self-assembling capabilities due to the diversity of cores and central building blocks. They hold potential in the field of nanotechnology and materials science, offering insights into the creation of complex, structured materials with specific functional properties. The study emphasizes the significance of the nature of dendritic construction and its influence on the self-organization and assembly of these molecules in both solution and solid states (Morar et al., 2018).
Synthesis of Labelled Polychlorobiphenyls
Bergman et al. (1981) explored the synthesis of 14C-labelled polychlorobiphenyls from derivatives of aniline, including 2,4,5-trichloroaniline. The research offers valuable insights into the synthesis pathways of these complex molecules, potentially contributing to the understanding and tracking of environmental pollutants like polychlorobiphenyls. The study provides foundational knowledge for further research in environmental sciences, particularly in the analysis and monitoring of persistent organic pollutants (Bergman et al., 1981).
Study of Mesomorphic Properties
Hasegawa et al. (1989) investigated the impact of chloro substitution on the mesomorphic properties of certain aniline derivatives. The study emphasizes the nuanced influence of molecular structure on the transition temperatures of liquid crystals, contributing to the field of materials science and the development of liquid crystal displays and other technologies that rely on precise control of mesomorphic properties (Hasegawa et al., 1989).
Aniline Derivatives in Chemical Synthesis
Several studies have utilized aniline derivatives in the synthesis of complex chemical structures. Maeba et al. (1993) demonstrated the use of furanone glycoside treated with aniline to produce various complex molecules, indicating the role of aniline derivatives in facilitating diverse chemical reactions and the synthesis of novel compounds. Baigrie et al. (1972) explored the conversion of anilines into arynes, providing insights into the reactivity and transformation of these molecules in chemical synthesis (Maeba et al., 1993), (Baigrie et al., 1972).
Structural and Thermodynamic Studies
The study by Vecchio (2006) on the standard molar enthalpies and entropies of vaporization for trichlorophenoxy herbicides related to 2,4,5-trichloroaniline underscores the importance of understanding the physical properties of these molecules for environmental and safety assessments. Additionally, Badawi et al. (2009) investigated the structural stability of chloroaniline derivatives, providing valuable data for the design and utilization of these compounds in various industrial and scientific applications (Vecchio, 2006), (Badawi et al., 2009).
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOOTWEPCPINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)



![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)


![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)

![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
